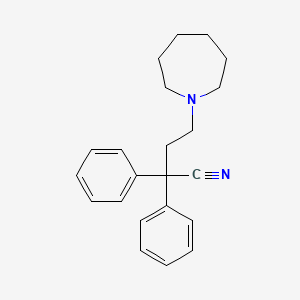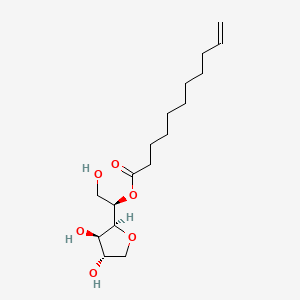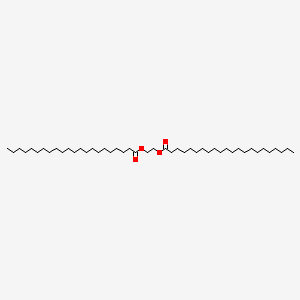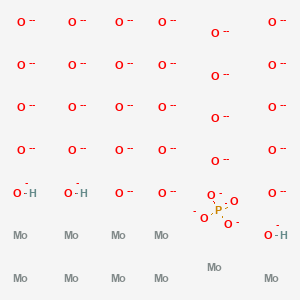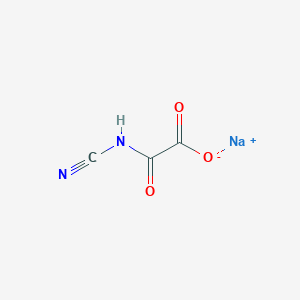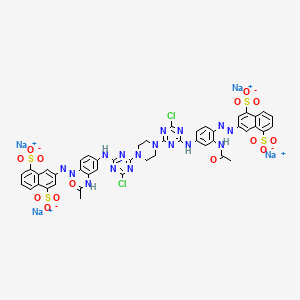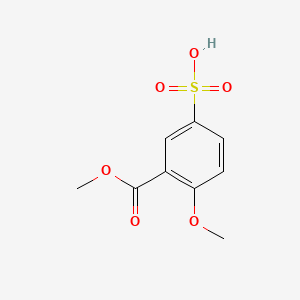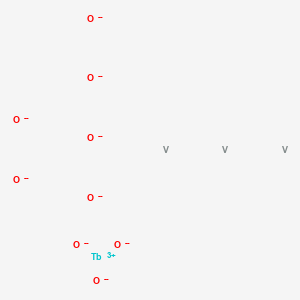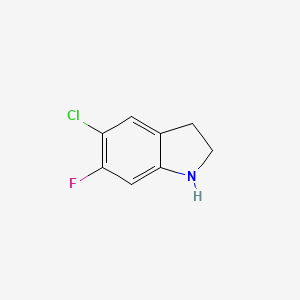
5-Chloro-6-fluoroindoline
Overview
Description
5-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H7ClFN . It has a molecular weight of 171.6 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoroindoline consists of an indoline core with a chlorine atom at the 5th position and a fluorine atom at the 6th position . The InChI code for this compound is 1S/C8H7ClFN/c9-6-4-8-5 (1-2-11-8)3-7 (6)10/h3-4,11H,1-2H2 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Properties
“5-Chloro-6-fluoroindoline” has a CAS Number of 205584-67-4 and a molecular weight of 171.6 . It is a solid substance that should be stored at 4°C and protected from light .
Biological Applications
Indole derivatives, such as “5-Chloro-6-fluoroindoline”, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Role in Natural Products
Indoles are a significant heterocyclic system in natural products . They play a crucial role in cell biology . Both natural and synthetic indoles exhibit various biologically vital properties .
Synthesis of Alkaloids
Indoles, including “5-Chloro-6-fluoroindoline”, are prevalent moieties present in selected alkaloids . The construction of indoles as a moiety in selected alkaloids has been a focus of recent research .
Use in Organic Chemistry
“5-Chloro-6-fluoroindoline” is used in the synthesis of novel fluorinated indole derivatives . These derivatives are synthesized under microwave irradiation with the help of a copper catalyst .
Industrial Applications
“5-Chloro-6-fluoroindoline” is used in the chemical industry for the production of various chemicals .
Safety and Hazards
5-Chloro-6-fluoroindoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
5-Chloro-6-fluoroindoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-6-fluoroindoline, affect various biochemical pathways. For instance, they have been found to inhibit the replication of certain viruses, reduce inflammation, and prevent the growth of cancer cells . The downstream effects of these actions can include the reduction of symptoms in various diseases and conditions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Chloro-6-fluoroindoline’s action depend on the specific biological activity being exerted. For example, in its antiviral activity, the compound may prevent the replication of the virus within the cell . In its anticancer activity, it may prevent the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-fluoroindoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
properties
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657785 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-fluoroindoline | |
CAS RN |
935272-19-8 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



